molecular formula C17H21ClN2O3 B15225595 tert-Butyl 5-chloro-2-oxospiro[indoline-3,4'-piperidine]-1-carboxylate

tert-Butyl 5-chloro-2-oxospiro[indoline-3,4'-piperidine]-1-carboxylate

Cat. No.: B15225595
M. Wt: 336.8 g/mol
InChI Key: YLJZINXILIQHQE-UHFFFAOYSA-N
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Description

tert-Butyl 5-chloro-2-oxospiro[indoline-3,4’-piperidine]-1-carboxylate: is a spirocyclic oxindole derivative. Spirocyclic compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro center. This particular compound has garnered interest due to its potential biological activities and its role as a building block in drug discovery.

Preparation Methods

The synthesis of tert-Butyl 5-chloro-2-oxospiro[indoline-3,4’-piperidine]-1-carboxylate involves several key steps:

This synthetic route is efficient and scalable, achieving an overall yield of 35% over eight steps without the need for chromatographic purification .

Chemical Reactions Analysis

tert-Butyl 5-chloro-2-oxospiro[indoline-3,4’-piperidine]-1-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl 5-chloro-2-oxospiro[indoline-3,4’-piperidine]-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 5-chloro-2-oxospiro[indoline-3,4’-piperidine]-1-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into the active sites of enzymes or receptors, inhibiting their activity. This inhibition can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

tert-Butyl 5-chloro-2-oxospiro[indoline-3,4’-piperidine]-1-carboxylate can be compared with other spirocyclic oxindole derivatives, such as:

The uniqueness of tert-Butyl 5-chloro-2-oxospiro[indoline-3,4’-piperidine]-1-carboxylate lies in its specific combination of functional groups and its potential for diverse chemical modifications.

Properties

Molecular Formula

C17H21ClN2O3

Molecular Weight

336.8 g/mol

IUPAC Name

tert-butyl 5-chloro-2-oxospiro[indole-3,4'-piperidine]-1-carboxylate

InChI

InChI=1S/C17H21ClN2O3/c1-16(2,3)23-15(22)20-13-5-4-11(18)10-12(13)17(14(20)21)6-8-19-9-7-17/h4-5,10,19H,6-9H2,1-3H3

InChI Key

YLJZINXILIQHQE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)Cl)C3(C1=O)CCNCC3

Origin of Product

United States

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